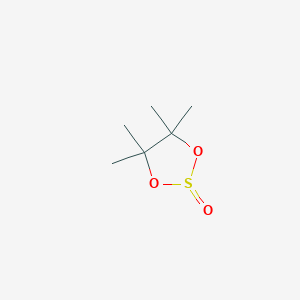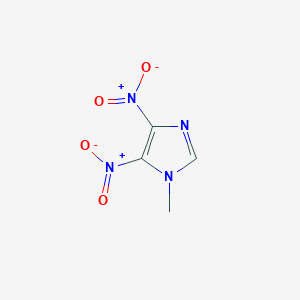![molecular formula C10H14Br2O4Sn B100181 (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one CAS No. 16894-10-3](/img/structure/B100181.png)
(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Vue d'ensemble
Description
The compound seems to be a complex organic molecule, likely containing elements such as carbon, hydrogen, oxygen, bromine, and tin. It appears to have multiple functional groups, including a ketone group (C=O) and a stannyl group (Sn) which is often seen in organotin compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as α-bromo ketones, can be synthesized from alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant simultaneously . Another method involves the catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Photophysical Properties and Solvent Effects
- Studies on similar chalcone derivatives have shown that solvent polarity significantly affects their photophysical properties. For example, the absorption and fluorescence characteristics of certain chalcone derivatives exhibit bathochromic shifts from non-polar to polar solvents, indicating substantial intramolecular charge transfer (ICT) interactions. This suggests that compounds with similar structures could be utilized in the study of solvent effects on photophysical properties, potentially for applications in organic electronics or sensors (Kumari et al., 2017).
Synthesis and Structural Characterization
- Research on the synthesis and structural characterization of related compounds, such as polycyclic ferrocenyldihydropyrazoles and their reactions with β-dicarbonyl compounds, provides insights into the methodologies for creating complex organic structures. This includes understanding the reactivity of different functional groups and the formation of E-isomers through nucleophilic reactions. Such studies are foundational for developing new synthetic routes and characterizing novel compounds with potentially useful physical, chemical, or biological properties (Klimova et al., 2003).
Molecular and Electronic Structure Investigations
- Investigations into the molecular and electronic structures of compounds through spectroscopic methods and single-crystal X-ray diffraction measurements provide critical insights into the electronic spectra, structural confirmations, and interactions with other molecules. Such research can inform the development of materials with specific electronic or optical properties, contributing to fields like materials science, photovoltaics, and drug design. Advanced computational methods, such as DFT calculations, further enhance understanding of the compounds’ behaviors at the molecular level (Das et al., 2015).
Catalytic and Regioselective Transformations
- Studies on catalytic and regioselective transformations, such as the Zn(II)- and Au(I)-catalyzed hydrative oxidations of enynes, demonstrate the potential of using complex organic compounds as intermediates or catalysts in synthetic chemistry. These transformations can lead to the efficient synthesis of multifunctional organic compounds, which could have applications in pharmaceuticals, agrochemicals, and organic materials (Jadhav et al., 2014).
Propriétés
IUPAC Name |
(E)-4-[dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKLTXKAUBLTRX-VVDZMTNVSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O[Sn](Br)(Br)O/C(=C/C(=O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587045 | |
| Record name | (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
CAS RN |
16894-10-3 | |
| Record name | (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(IV) bis(acetylacetonate) dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















